molecular formula C23H17N5O4S B4956741 (1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate

(1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate

Cat. No.: B4956741
M. Wt: 459.5 g/mol
InChI Key: ZMXWDSUZRJFYEZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a [1,2,4]triazino[5,6-b]indole core fused with a dioxoisoindole moiety via a sulfanylacetate linker. The (1,3-dioxoisoindol-2-yl)methyl ester group introduces a sterically bulky and electron-withdrawing component, likely influencing solubility and metabolic stability.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O4S/c1-2-11-27-17-10-6-5-9-16(17)19-20(27)24-23(26-25-19)33-12-18(29)32-13-28-21(30)14-7-3-4-8-15(14)22(28)31/h2-10H,1,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXWDSUZRJFYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. The initial step often includes the formation of the isoindole core, followed by the introduction of the triazinoindole and sulfanylacetate groups through various coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate products.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. These methods often employ advanced catalytic systems and automated reaction monitoring to ensure consistent product quality. The use of packed-bed reactors and response surface methodology can further enhance the production process by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and protective groups (e.g., acetyl, benzyl) to prevent unwanted side reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Chemistry

In chemistry, (1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for understanding its potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer synthesis, and material science .

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby reducing symptoms or halting disease progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing in substituents on the triazinoindole core or the acetamide side chain:

Compound Name / ID Key Substituents Molecular Weight Notable Properties Reference
(Target) (1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate - 5-prop-2-enyl triazinoindole
- (1,3-dioxoisoindol-2-yl)methyl ester
~500 (estimated) High steric bulk; potential for covalent binding via allyl group
2-[(5-Benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide - 5-benzyl triazinoindole
- 4-methylpyridinyl acetamide
447.51 Enhanced lipophilicity; pyridinyl group may improve solubility
Ethyl 2-(2-(methoxymethyl)-3-oxo-2H-[1,2,4]triazino[5,6-b]indol-5(3H)-yl)acetate (Compound 13) - 2-methoxymethyl triazinoindole
- ethyl ester
316.31 Crystalline solid; confirmed aldose reductase inhibition (IC₅₀ = 0.8 µM)
2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide - 5-ethyl triazinoindole
- 1,3,4-thiadiazolyl acetamide
371.44 Thiadiazole moiety may enhance hydrogen bonding; moderate solubility in DMSO

Key Findings from Comparative Studies

The methoxymethyl group in enhances aldose reductase inhibitory activity compared to unsubstituted analogues, likely due to improved hydrogen bonding with the enzyme’s active site.

Ester vs. Amide Linkers :

  • Ethyl esters (e.g., Compound 13 ) exhibit higher metabolic stability than methyl esters but lower than bulky groups like (1,3-dioxoisoindol-2-yl)methyl.
  • Thiadiazolyl acetamides () show unique solubility profiles due to polar heterocycles, contrasting with the target compound’s ester-dominated hydrophobicity.

Reactivity of Allyl Substituents :

  • The prop-2-enyl group in the target compound offers a site for post-synthetic modifications (e.g., thiol-ene click chemistry), a feature absent in ethyl- or benzyl-substituted analogues .

Physicochemical and Spectroscopic Comparisons

  • NMR Shifts : The target compound’s allyl group is expected to produce distinct ¹H-NMR signals (δ ~5.0–6.0 ppm for vinyl protons), differing from benzyl (δ ~7.3 ppm aromatic) or ethyl (δ ~1.2–1.5 ppm) substituents .
  • Solubility : The (1,3-dioxoisoindol-2-yl)methyl ester likely reduces solubility in polar solvents compared to pyridinyl or thiadiazolyl acetamides .

Biological Activity

The compound (1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features:

  • A dioxoisoindole moiety which is known for its pharmacological relevance.
  • A triazinoindole structure that contributes to its unique chemical properties.
  • Sulfanyl (thioether) functionality that may enhance biological interactions.

Anticancer Properties

Research indicates that compounds containing isoindole structures exhibit significant anticancer activity. For instance:

  • Mechanism : The dioxoisoindole moiety may interfere with cellular signaling pathways involved in tumor growth and survival. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .
  • Case Study : In vitro studies demonstrated that derivatives of isoindole compounds inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial potential:

  • Mechanism : The presence of the sulfanyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against pathogens .
  • Research Findings : Laboratory tests revealed that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes:

  • Target Enzymes : It has been shown to inhibit certain kinases and proteases involved in cancer progression and inflammation .
  • Experimental Evidence : Inhibitory assays indicated that the compound could effectively reduce enzyme activity in a dose-dependent manner, highlighting its potential as a therapeutic agent in enzyme-related diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialDisrupts bacterial membranes
Enzyme InhibitionInhibits kinases and proteases

Q & A

Basic: How can researchers optimize the synthesis of (1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic adjustment of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfanyl group, as seen in analogous triazinoindole syntheses .
  • Temperature control : Maintaining 60–80°C minimizes side reactions during thioether bond formation .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) can accelerate cyclization steps in isoindole core formation .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization (DMF/acetic acid) achieves >95% purity .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., resolving isotopic patterns for sulfur-containing moieties) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies stereochemical features (e.g., vinyl protons in prop-2-enyl groups at δ 5.2–5.8 ppm) and confirms acetamide linkage .
  • HPLC-PDA : Monitors purity (>95%) and detects isoindole decomposition products under UV 254 nm .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock to model binding to kinase domains (e.g., EGFR), leveraging triazinoindole’s planar structure for π-π stacking .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) by measuring heat changes during ligand-target interaction .
  • Kinetic assays : Monitor time-dependent inhibition of enzymatic activity (e.g., using fluorogenic substrates for protease targets) .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized assays : Replicate cytotoxicity (e.g., MTT) under uniform conditions (pH 7.4, 37°C, 48h incubation) to minimize variability .
  • Metabolite profiling : LC-MS identifies active metabolites (e.g., hydrolyzed acetamide derivatives) that may contribute to discrepancies .
  • Orthogonal validation : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays to distinguish static vs. bactericidal effects .

Advanced: What computational strategies predict the compound’s reactivity in novel chemical transformations?

Methodological Answer:

  • Reaction pathway modeling : Density functional theory (DFT) calculates transition states for sulfanyl group substitution reactions (e.g., SNAr vs. radical mechanisms) .
  • Machine learning : Train models on triazinoindole reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation of vinyl groups) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Fragment-based design : Replace prop-2-enyl with cyclopropyl to enhance metabolic stability while retaining triazinoindole’s planar geometry .
  • Bioisosteric replacement : Substitute the 1,3-dioxoisoindole moiety with phthalimide to modulate solubility (logP reduction by 0.5–1.0 units) .

Advanced: What methodologies assess the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • Liver microsome assays : Incubate with human hepatocytes (37°C, NADPH cofactor) and track degradation via LC-MS/MS (half-life >30 min indicates stability) .
  • CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4) identify isoform-specific interactions that may require structural tweaks .

Advanced: How can crystallography challenges be overcome for this compound?

Methodological Answer:

  • Co-crystallization : Use protein targets (e.g., BCL-2) to stabilize the compound’s conformation for X-ray diffraction .
  • Cryo-EM : Apply single-particle analysis if traditional crystallization fails due to flexibility in the acetamide linker .

Advanced: What experimental designs minimize resource use in reaction optimization?

Methodological Answer:

  • Design of Experiments (DoE) : Apply Box-Behnken designs to test solvent polarity, temperature, and catalyst loading in ≤15 trials .
  • Continuous flow chemistry : Automate synthesis steps (e.g., thioether coupling) to reduce reaction time from hours to minutes .

Advanced: What scale-up challenges arise in producing gram-scale quantities?

Methodological Answer:

  • Heat management : Use jacketed reactors to control exothermic cyclization steps (ΔT <10°C) .
  • Solvent recovery : Implement distillation systems for DMF reuse, reducing waste by 40–60% .
  • Quality control : In-line PAT (Process Analytical Technology) monitors real-time purity during continuous production .

Key Sources:

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